N-(3-methoxyphenyl)-4-phenylbutanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H19NO2/c1-20-16-11-6-10-15(13-16)18-17(19)12-5-9-14-7-3-2-4-8-14/h2-4,6-8,10-11,13H,5,9,12H2,1H3,(H,18,19) |
InChI Key |
NEDZYGCAQONIPX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of N 3 Methoxyphenyl 4 Phenylbutanamide
Established Synthetic Routes for Analogous Butanamide Derivatives
The traditional synthesis of butanamide derivatives, including N-(3-methoxyphenyl)-4-phenylbutanamide, relies on well-established amidation reactions. These methods typically involve the formation of an amide bond between an amine and a carboxylic acid or its activated derivative.
A primary and widely employed method for the synthesis of N-aryl amides is the acylation of an aniline (B41778) derivative with a carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640). In the context of this compound, this would involve the reaction of 3-methoxyaniline with 4-phenylbutanoyl chloride. The use of acyl chlorides is advantageous due to their high reactivity, which facilitates the reaction, often in the presence of a base to neutralize the hydrochloric acid byproduct.
The acylation of aryl amines can be efficiently carried out under various conditions, including sonication, which has been shown to accelerate the reaction and improve yields. For instance, the synthesis of various anilides from substituted aryl amines and acyl chlorides has been achieved in high yields (85–97%) in short reaction times (under 4 minutes) using catalytic amounts of aluminum metal powder in acetonitrile (B52724) under ultrasonic conditions. tandfonline.com
Table 1: Examples of Acylation Reactions for the Synthesis of Anilides
| Aryl Amine | Acyl Chloride | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Toluidine | Benzoyl chloride | Al powder, MeCN, sonication (35 kHz) | 95 | tandfonline.com |
| Aniline | Acetic anhydride | Solvent-free | 96-98 | researchgate.net |
This table presents examples of acylation reactions analogous to the synthesis of this compound, demonstrating the versatility of this method.
Modern organic synthesis frequently employs coupling reagents to facilitate the direct formation of amide bonds from carboxylic acids and amines, avoiding the need to prepare more reactive acyl chlorides. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are commonly used. bohrium.comsemanticscholar.org These reagents activate the carboxylic acid, allowing for nucleophilic attack by the amine.
For the synthesis of this compound, this would entail the direct coupling of 4-phenylbutyric acid with 3-methoxyaniline. A convenient protocol for the amidation of electron-deficient amines and functionalized carboxylic acids has been described using 1 equivalent of EDC, 1 equivalent of DMAP, and a catalytic amount of HOBt, which provides good results for a range of substrates. semanticscholar.org Enzymatic strategies are also emerging as powerful tools for amide bond formation, offering high selectivity and mild reaction conditions. tandfonline.com
Three-component coupling reactions have also been developed for the synthesis of complex molecules containing amide-like structures, such as quinoline (B57606) derivatives, from anilines, aldehydes, and a third component, showcasing the potential for convergent synthetic strategies. nih.gov
Table 2: Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Typical Solvent | Key Features | Reference |
|---|---|---|---|---|
| EDC | HOBt/DMAP | CH2Cl2, DMF | Mild conditions, high yields | bohrium.comsemanticscholar.org |
| T3P | Pyridine | Not specified | Low epimerization | researchgate.net |
This table summarizes common coupling reagents and their features applicable to the synthesis of this compound.
An alternative synthetic pathway to butanamide derivatives can proceed through β-keto amide intermediates. These versatile compounds can be synthesized through various methods, including the condensation of malonic acid mono-amide dianions with acid chlorides. bohrium.com Subsequent chemical modifications, such as reduction of the keto group, can lead to the desired butanamide structure.
The synthesis of β-keto amides can also be achieved through the acylation of amide enolates or their equivalents. nih.gov For instance, ethylenediamine-derived β-enamino amides can act as amide enolate synthons in C-acylation reactions. nih.gov While this approach is more indirect for synthesizing a simple butanamide like this compound, it offers a route to more complex and functionalized derivatives. The conversion of β-keto amides to the corresponding butanamides would typically involve a ketone reduction step, for which a variety of standard reducing agents can be employed.
Table 3: Synthetic Routes to β-Keto Amides
| Starting Materials | Key Reagents | Product Type | Reference |
|---|---|---|---|
| Malonic acid mono-amides, Acid chlorides | n-BuLi | β-Keto amides | bohrium.com |
| β-enamino amides, N-protected amino acids | EtOCOCl, DMAP | Functionalised β-keto amides | nih.gov |
This table outlines synthetic strategies for obtaining β-keto amides, which can serve as precursors to this compound.
Exploration of Novel Synthetic Approaches for this compound
The development of novel synthetic methodologies is driven by the need for greater efficiency, stereocontrol, and sustainability. Research in this area is focused on creating chiral molecules with high enantiomeric purity and minimizing the environmental impact of chemical processes.
The introduction of a chiral center into the this compound structure would lead to enantiomers with potentially different biological activities. Stereoselective synthesis aims to produce a single enantiomer in high purity. While direct stereoselective synthesis of this specific compound is not widely reported, methods for the asymmetric synthesis of related chiral anilines and β-arylamines can be adapted. nih.govrsc.org
One approach involves the combination of biocatalysis and chemocatalysis. For example, a chiral amine can be produced through biocatalytic reductive amination or imine reduction, followed by a Buchwald-Hartwig N-arylation to introduce the aryl group. nih.gov This chemoenzymatic, one-pot synthesis has been shown to produce chiral N-arylamines with excellent enantiomeric excess, and the chiral center remains intact during the subsequent cross-coupling reaction. nih.gov
Another strategy is the iridium-catalyzed direct asymmetric reductive amination, which allows for the synthesis of chiral β-arylamines, which are structurally related to the target molecule. rsc.org This method utilizes bulky phosphoramidite (B1245037) ligands to achieve high levels of enantiocontrol.
Table 4: Strategies for Stereoselective Amine Synthesis
| Method | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|
| Chemoenzymatic Synthesis | Biocatalyst (e.g., ω-TA) and Pd catalyst | One-pot synthesis of chiral N-arylamines | nih.gov |
| Asymmetric Reductive Amination | Iridium complex with phosphoramidite ligand | Direct synthesis of chiral β-arylamines | rsc.org |
This table highlights modern stereoselective methods that could be adapted for the synthesis of chiral this compound.
Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce waste and the use of hazardous substances. For amide synthesis, this often involves developing solvent-free reaction conditions or utilizing more environmentally benign solvents and catalysts.
Solvent-free synthesis of anilides has been successfully demonstrated. For example, the reaction of aniline with acetic anhydride can proceed without any solvent or additives, significantly reducing the environmental factor (E-factor) of the process. researchgate.net Another green method involves the use of boric acid as a catalyst for the amidation of carboxylic acids with urea (B33335) under solvent-free conditions, achieved by simple trituration and heating. bohrium.comsemanticscholar.orgresearchgate.net This approach is rapid and efficient for a variety of amides. semanticscholar.orgresearchgate.net
The use of biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), in green solvents like cyclopentyl methyl ether, represents a sustainable strategy for direct amide synthesis from carboxylic acids and amines. nih.gov This enzymatic method is efficient and often does not require extensive purification steps. nih.gov The development of such green protocols is crucial for the large-scale and environmentally responsible production of this compound and other valuable chemical compounds.
Table 5: Green Chemistry Approaches for Amide Synthesis
| Approach | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|
| Solvent-free acylation | Acetic anhydride, no solvent | Reduced waste, high atom economy | researchgate.net |
| Boric acid catalysis | Boric acid, urea, solvent-free, heating | Rapid, simple, readily available catalyst | bohrium.comsemanticscholar.orgresearchgate.net |
| Biocatalysis | Candida antarctica lipase B (CALB), green solvent | Sustainable, mild conditions, high conversion | nih.gov |
This table summarizes various green chemistry approaches applicable to the synthesis of this compound.
Chemical Reactivity and Strategic Derivatization of this compound
The chemical architecture of this compound offers multiple sites for strategic modification, enabling the synthesis of a diverse array of derivatives. The molecule's reactivity is primarily centered around three key structural components: the amide linkage, the terminal phenyl substituent, and the N-aryl methoxyphenyl moiety. Each of these regions can be selectively targeted using specific chemical transformations to explore the molecule's chemical space and develop new analogues.
Reactions at the Amide Linkage
The amide bond is a robust functional group, yet it can undergo several important chemical transformations, most notably hydrolysis and reduction.
Hydrolysis: The cleavage of the amide bond in this compound can be achieved under acidic or basic conditions. This reaction breaks the C-N bond, yielding 3-methoxyaniline and 4-phenylbutanoic acid as the primary products. While specific studies on this compound are not detailed, the general mechanism for amide hydrolysis is well-established. Acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The cleavage of amide bonds is a fundamental reaction in organic chemistry and biochemistry, with some enzymes known as lyases capable of facilitating this cleavage without hydrolysis. nih.gov
Reduction: The amide functional group can be completely reduced to an amine, transforming the this compound into the corresponding secondary amine, N-(3-methoxyphenyl)-4-phenylbutan-1-amine. This transformation effectively erases the carbonyl group (C=O) and replaces it with a methylene (B1212753) unit (CH₂). youtube.com This reduction is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrosilylation. youtube.comresearchgate.net Catalytic methods are often preferred due to their milder conditions and greater functional group tolerance. organic-chemistry.orgresearchgate.net Various catalytic systems, including those based on transition metals or metal-free organocatalysts like boranes, have been developed for this purpose. organic-chemistry.orgsci-hub.se
| Reagent/Catalyst System | Reducing Agent | General Conditions | Key Features |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | - | Anhydrous ether or THF, often with heating | Powerful, non-selective reagent. |
| Dialkylboranes (e.g., 9-BBN) | - | THF, varying temperatures | Can offer selectivity depending on the borane's steric bulk. researchgate.net |
| Tris(pentafluorophenyl)borane [B(C₆F₅)₃] | Silanes (e.g., PhSiH₃) | Low temperatures, short reaction times | Effective catalyst tolerating alkenes, nitro groups, and aryl halides. organic-chemistry.org |
| Nickel Catalysts | Silanes | Mild conditions | Tolerates esters and epimerizable stereocenters. organic-chemistry.org |
Modifications and Functionalization of the Phenyl Substituent
The terminal phenyl ring, connected to the butanamide chain, is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The substituent attached to this ring is an alkyl group (-CH₂CH₂CH₂CONHAr), which is generally considered an activating, ortho, para-director for electrophilic attack. libretexts.org This directing effect means that incoming electrophiles will preferentially substitute the hydrogen atoms at the ortho (positions 2 and 6) and para (position 4) carbons of the phenyl ring. libretexts.org
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., -Br or -Cl) using a Lewis acid catalyst like FeBr₃ or FeCl₃ with Br₂ or Cl₂, respectively. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (-COR) or alkyl (-R) group, although these reactions can sometimes be limited by the presence of the deactivating amide functionality elsewhere in the molecule. masterorganicchemistry.com
| Reaction | Typical Reagents | Electrophile | Expected Substitution Pattern on Phenyl Ring |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho, para |
| Bromination | Br₂, FeBr₃ | Br⁺ | ortho, para |
| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | ortho, para |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | ortho, para |
Chemical Transformations of the Methoxyphenyl Moiety
The N-(3-methoxyphenyl) portion of the molecule is also a site for significant chemical modification, both on the aromatic ring and at the methoxy (B1213986) group itself.
Electrophilic Aromatic Substitution: This aromatic ring is substituted with two groups: the amide nitrogen (-NHCOR) at position 1 and the methoxy group (-OCH₃) at position 3. nih.govwikipedia.org Both of these substituents are activating, ortho, para-directors. Their combined influence strongly activates the ring towards electrophilic attack. The methoxy group directs incoming electrophiles to positions 2, 4, and 6, while the amide group directs to positions 2 and 6 (its para position is occupied). The synergistic effect of these two groups makes the ring highly nucleophilic, particularly at positions 2, 4, and 6, with position 4 often being the most reactive site due to reduced steric hindrance.
Demethylation (Ether Cleavage): A key transformation of the methoxyphenyl moiety is the cleavage of the methyl ether to reveal a phenolic hydroxyl group (-OH). This reaction converts this compound into its N-(3-hydroxyphenyl) analogue. This demethylation is typically achieved under strong acidic conditions. masterorganicchemistry.com Reagents such as hydrobromic acid (HBr), hydroiodic acid (HI), or strong Lewis acids like boron tribromide (BBr₃) are effective for this purpose. masterorganicchemistry.comlibretexts.org The mechanism involves the protonation of the ether oxygen, making it a good leaving group, followed by nucleophilic attack of a halide ion on the methyl carbon in an Sₙ2 reaction. youtube.com This transformation is valuable as it introduces a phenolic hydroxyl group, which can serve as a handle for further functionalization or can significantly alter the molecule's biological and physical properties.
Biological Activities and Preclinical Therapeutic Potential of N 3 Methoxyphenyl 4 Phenylbutanamide in in Vitro Models
Investigations into Anticancer and Antiproliferative Activities
N-(3-methoxyphenyl)-4-phenylbutanamide and its derivatives have demonstrated notable cytotoxic and antiproliferative effects across a variety of human cancer cell lines in preclinical in vitro studies. The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. altogenlabs.com
Derivatives of the core structure have shown varied but significant activity against several cancer types. For instance, certain thiazole derivatives incorporating the (4-methoxyphenyl) moiety have been effective in inhibiting the growth of human leukemia cells, with IC50 values of 7.5 μg/mL for HL-60 cells and 8.9 μg/mL for Jurkat cells. dmed.org.ua The antiproliferative activity of one such derivative was ranked in descending order of sensitivity as: leukemia > hepatocarcinoma ~ cervix > lung carcinoma > glioblastoma > breast carcinoma cells. dmed.org.ua
Similarly, a phenstatin analog, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, displayed potent cytotoxicity in various tumor cell lines, with IC50 values in the nanomolar range. researchgate.netnih.gov Other novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were found to be more cytotoxic against the U-87 glioblastoma cell line than the MDA-MB-231 triple-negative breast cancer cell line. nih.gov
The table below summarizes the reported antiproliferative activities of various related compounds against different cancer cell lines.
| Compound Class | Cell Line | Cancer Type | IC50 Value |
| Thiazole Derivative | HL-60 | Leukemia | 7.5 µg/mL |
| Thiazole Derivative | Jurkat | Leukemia | 8.9 µg/mL |
| Phenstatin Analog | Multiple | Various | Nanomolar range |
| Hydrazide Derivative | U-87 | Glioblastoma | More cytotoxic |
| Hydrazide Derivative | MDA-MB-231 | Breast Cancer | Less cytotoxic |
Beyond inhibiting proliferation, this compound analogues have been shown to induce programmed cell death, or apoptosis, in cancer cells. Apoptosis is a critical process for eliminating damaged or malignant cells and its induction is a key strategy in cancer therapy. unc.edu The process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executive enzymes of apoptosis. nih.gov
Studies have shown that synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment, structurally related to the subject compound, can induce apoptotic-like cell death in Jurkat cells, a T-cell acute lymphoblastic leukemia line. This apoptotic induction was suggested to involve the mitochondria, pointing towards the intrinsic pathway. nih.gov The process of apoptosis involves distinct morphological changes, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are then cleared by phagocytic cells. unc.edu
Flow cytometry analysis of breast cancer cells (MCF-7) treated with a related benzo[b]thiophene derivative revealed a significant increase in both early and late-stage apoptotic cells. mdpi.com This indicates that the compound effectively triggers the cellular machinery of apoptosis, leading to a reduction in viable cancer cells. mdpi.com Furthermore, some compounds have been observed to cause cell cycle arrest at specific phases, such as the G2/M phase, which can be a precursor to apoptosis. mdpi.comresearchgate.net
The anticancer effects of this compound and its analogues are linked to their ability to modulate critical intracellular signaling pathways that control cell growth, proliferation, and survival. nih.govfrontiersin.org Many cancers are characterized by the dysregulation of these pathways, leading to uncontrolled cell division. nih.gov
One of the key pathways implicated is the PI3K/Akt pathway, which is frequently overactivated in human cancers and plays a central role in promoting cell growth, proliferation, and survival. mdpi.combiomedicinej.com Research on a related biphenyl compound, 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol, demonstrated that its anticancer effect in the NCI-H460 lung cancer cell line was associated with a decrease in the levels of PI3K and AKT. nih.gov This inhibition disrupts the downstream signaling that would normally promote cell survival.
Furthermore, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is another critical target. NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. nih.gov In many cancer cells, the NF-κB pathway is constitutively active, which contributes to cell proliferation and survival. The aforementioned biphenyl compound was also shown to reduce NF-κB levels, suggesting that modulation of this pathway is a key mechanism of its anticancer activity. nih.gov The interplay between these pathways is complex; for example, the PI3K/Akt pathway can lead to the activation of NF-κB. frontiersin.org Therefore, by targeting upstream components like PI3K/Akt, these compounds can exert a broader inhibitory effect on oncogenic signaling.
Anti-inflammatory Effects and Immunomodulatory Potential
Compounds structurally related to this compound have demonstrated significant anti-inflammatory properties by inhibiting the expression of key pro-inflammatory cytokines in various in vitro models. Chronic inflammation is linked to the development of numerous diseases, and the overexpression of cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) is a hallmark of the inflammatory response. nih.govresearchgate.net
In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for inflammation research, various related compounds have effectively suppressed the production and mRNA expression of these cytokines. researchgate.netnih.gov For instance, a synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, attenuated NF-κB activity, which led to the downregulation of pro-inflammatory cytokines IL-1β and IL-6. nih.gov Similarly, novel benzoxazole compounds were shown to potently inhibit IL-1β and IL-6 mRNA expression in human keratinocyte cells stimulated with LPS. mdpi.com
The table below summarizes the inhibitory effects of related compounds on pro-inflammatory cytokine expression.
| Cell Model | Stimulant | Compound Type | Inhibited Cytokines |
| RAW 264.7 Macrophages | LPS | Chalcone Derivative | IL-1β, IL-6 |
| RAW 264.7 Macrophages | LPS | Pyrimidine Derivative | TNF-α, IL-1β, IL-6 |
| Human Keratinocytes | LPS | Benzoxazole Derivative | IL-1β, IL-6 |
The anti-inflammatory effects of these compounds are rooted in their ability to modulate key signaling pathways that orchestrate the inflammatory response. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation. mdpi.com Upon stimulation by agents like LPS, these pathways become activated, leading to the transcription of genes for pro-inflammatory mediators, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
A phenylpropanoid compound isolated from Juglans mandshurica was found to inhibit the LPS-induced activation of NF-κB and MAPKs (including p38, JNK, and ERK) in RAW 264.7 cells. mdpi.com This inhibition prevents the nuclear translocation of NF-κB subunit p65, a critical step for its function as a transcription factor. mdpi.com Similarly, a pyrimidine derivative was found to inhibit COX-2 and iNOS by blocking the activation of p38 and JNK MAPKs. nih.gov
Antimicrobial and Antifungal Efficacy in Microbiological Models
The potential antimicrobial and antifungal properties of this compound can be extrapolated from studies on structurally similar N-aryl amides and methoxyphenol derivatives.
Direct studies evaluating the bactericidal and bacteriostatic activity of this compound were not identified in the reviewed literature. However, the N-aryl amino acid scaffold is recognized as a vital synthon in the development of compounds with biological activities, including antimicrobial properties. Research on various N-aryl amino acids has demonstrated that these compounds can exhibit promising broad-spectrum antibacterial potential against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized N-aryl amino acids have shown activity comparable to the standard drug streptomycin against strains like Streptococcus pneumoniae, Escherichia coli, and Proteus mirabilis mdpi.com. The significant antibacterial effects of these related compounds are often attributed to the presence of the aromatic ring and the amino acid framework, which are precursors in many bioactive molecules mdpi.com.
Furthermore, methoxyphenol derivatives, which share a structural feature with the N-(3-methoxyphenyl) portion of the target compound, have been investigated for their antimicrobial activities. Natural methoxyphenol compounds such as eugenol and vanillin have been tested against common foodborne pathogens and spoilage bacteria, showing inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains nih.gov.
The table below summarizes the antimicrobial activity of related methoxyphenol compounds against various bacterial strains.
| Compound | Bacterial Strain | Type | Activity Noted |
| Eugenol | Staphylococcus aureus | Gram-Positive | High microbial growth inhibition (~80-90%) nih.gov |
| Eugenol | Shewanella putrefaciens | Gram-Negative | High microbial growth inhibition (91.72%) nih.gov |
| Vanillin | Staphylococcus aureus | Gram-Positive | Active, IC50 = 1.38 mM nih.gov |
| Vanillin | Shewanella putrefaciens | Gram-Negative | Active, IC50 = 2.60 mM nih.gov |
This table presents data for structurally related methoxyphenol compounds, not this compound itself.
Specific antifungal testing of this compound is not detailed in the available research. However, a study on the antifungal activities of various N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides offers valuable structure-activity relationship insights nih.gov. This study tested derivatives against a panel of fungal pathogens, including Pyricularia oryzae, Rhizoctonia solani, and Botrytis cinerea nih.gov. The findings indicated that the nature and position of the substituent on the N-aryl ring significantly influenced antifungal efficacy. Specifically, compounds with an electron-donating group, such as a methoxy (B1213986) group (OCH3), attached to the meta position of the phenyl ring did not show good activity against the tested fungi at a concentration of 250 mg L-1 nih.gov. In contrast, derivatives with electron-withdrawing groups at the meta position displayed good to excellent activities against certain fungi nih.gov.
This suggests that while the butanamide scaffold is a candidate for antifungal agents, the presence of a methoxy group at the meta-position, as in this compound, might not be optimal for potent activity against the specific fungal strains tested in that study nih.gov. Other research has noted that N-aryl derivatives, in general, are being investigated for their potential as antifungal agents nih.govmdpi.com.
Enzyme Inhibition Profiles and Receptor Modulation Studies
The structural features of this compound suggest potential interactions with various enzymes and receptors, drawing parallels with known inhibitors and modulators.
Monoamine oxidase B (MAO-B) is a key enzyme that breaks down dopamine in the brain, and its inhibition can increase dopamine availability parkinson.org. MAO-B inhibitors are therefore used in the treatment of Parkinson's disease to improve motor symptoms parkinson.orgnih.gov. While there is no direct evidence of this compound acting as a MAO-B inhibitor, the development of novel, selective MAO-B inhibitors is an active area of research nih.govnih.gov. Many small molecules are being investigated, and structure-activity relationship studies show that specific aromatic and side-chain features are crucial for potent and selective inhibition nih.govresearchgate.net. The clinical relevance of MAO-B inhibitors like selegiline, rasagiline, and safinamide is well-established nih.govosti.gov. The investigation of novel chemical entities, including butanamide derivatives, continues to be a strategy for discovering new therapeutic options for neurodegenerative disorders nih.gov.
The Adenosine A2A receptor (A2AAR) is a G-protein coupled receptor widely expressed in the brain and other tissues, making it a significant drug target for various conditions, including neurodegenerative and inflammatory diseases nih.govbenthamscience.comwikipedia.orgnih.gov. The development of small molecules that can act as agonists or antagonists to modulate A2AAR function is a major focus of medicinal chemistry nih.govbio-techne.com. Structure-based screening against the A2AAR has successfully identified novel chemotypes with significant binding affinity nih.gov. Although numerous compounds are being explored for their potential to modulate A2AAR, there are no specific studies within the provided search results that link this compound to A2AAR ligand modulation nih.govnih.govacs.org.
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to the hyperacetylation of histones and other proteins. This can alter gene expression and induce outcomes like cell cycle arrest and apoptosis in cancer cells wikipedia.orgnih.gov. The core structure of this compound is closely related to 4-phenylbutyrate (4-PBA), a well-known short-chain fatty acid that functions as a pan-HDAC inhibitor nih.govnih.govresearchgate.net.
4-PBA has been shown to inhibit Class I and II HDACs, leading to various cellular effects nih.gov. It is known to induce differentiation and inhibit the proliferation of malignant cells, including glioma cells nih.govnih.gov. The inhibitory effects of 4-PBA on HDAC activity are dose-dependent nih.gov. Given the structural similarity, it is plausible that this compound could also exhibit HDAC inhibitory activity, although this requires experimental validation. The effects of 4-PBA, a structurally related compound, are summarized in the table below.
| Cell Line / Model | Effect of 4-Phenylbutyrate (4-PBA) | Implied Mechanism |
| Mouse Embryonic Stem Cells | Regulated cardiac differentiation in a stage-specific manner nih.gov | HDAC Inhibition nih.gov |
| Glioblastoma Cell Lines (LN-229) | Dose-dependent inhibition of cell proliferation, increased apoptosis nih.gov | HDAC Inhibition nih.gov |
| Rat Glioma Cell Lines (RG2, C6) | Inhibition of cell proliferation, induction of apoptosis nih.gov | HDAC Inhibition nih.gov |
This table describes the activity of 4-phenylbutyrate (4-PBA), a compound structurally related to this compound.
4-Aminobutyrate Transaminase (ABAT) Inhibition
4-Aminobutyrate transaminase (ABAT) is a key enzyme in the metabolic pathway of the neurotransmitter gamma-aminobutyric acid (GABA). As the primary catabolic enzyme for GABA, its inhibition can lead to increased GABA levels in the brain, a strategy employed in the treatment of certain neurological disorders. A search of available scientific literature and bioactivity databases did not yield specific data on the in vitro inhibitory activity of this compound against the ABAT enzyme.
Meprin α and β Inhibition Studies
Meprins α and β are zinc-dependent metalloproteinases that play roles in various physiological and pathological processes, including inflammation, fibrosis, and cancer. nih.gov They are considered therapeutic targets, and the discovery of selective inhibitors is an active area of research. nih.gov Despite the investigation into various chemical scaffolds for meprin inhibition, a review of the literature found no published studies detailing the in vitro inhibitory effects of this compound on either meprin α or meprin β.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions. nih.govnih.gov An extensive search of scientific databases revealed no specific in vitro studies or data concerning the inhibitory activity of this compound against either AChE or BChE.
Other Enzyme Target Engagements (e.g., Phospholipase A and Acyltransferase, Xanthine Oxidase, Topoisomerase)
The biological activity of this compound was also investigated against a panel of other enzymes. These include Phospholipase A and Acyltransferase, which are involved in lipid signaling and metabolism; Xanthine Oxidase, a key enzyme in purine metabolism; and Topoisomerases, which are crucial for DNA replication and repair. A comprehensive literature review did not provide any specific in vitro data or research findings on the engagement or inhibition of these enzymes by this compound.
G Protein-Coupled Receptor 88 (GPR88) Agonistic Activity
G Protein-Coupled Receptor 88 (GPR88) is an orphan receptor predominantly expressed in the brain, particularly in the striatum. medchemexpress.com It is implicated in various neurological and psychiatric functions, making it a potential target for therapeutic intervention. nih.govelifesciences.org The search for synthetic agonists for GPR88 is an area of significant interest. nih.gov However, a review of the available scientific literature found no studies reporting on the in vitro agonistic activity of this compound at the GPR88 receptor.
Summary of Findings
Based on a thorough review of the available scientific literature, there is currently no published in vitro data to characterize the biological activity of this compound against the specific targets outlined in this article. The inhibitory or agonistic potential of this compound remains undetermined for 4-Aminobutyrate Transaminase (ABAT), Meprin α and β, Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Phospholipase A, Acyltransferase, Xanthine Oxidase, Topoisomerase, and G Protein-Coupled Receptor 88 (GPR88).
Molecular Mechanisms of Action of N 3 Methoxyphenyl 4 Phenylbutanamide and Its Analogs
Elucidation of Specific Molecular Target Interactions
The specific molecular targets of analogs of N-(3-methoxyphenyl)-4-phenylbutanamide are varied, reflecting the chemical diversity of the modifications to the parent structure. Research has identified interactions with key proteins involved in cell cycle regulation, pain signaling, and apoptosis.
One notable analog, a pyrazolo[3,4-d]pyrimidinone derivative incorporating the N-(3-methoxyphenyl) group, has been identified as a potent inhibitor of Cyclin-Dependent Kinases (CDKs), specifically CDK1 and CDK2. ekb.eg These kinases are fundamental to the regulation of the cell cycle, and their inhibition is a key strategy in cancer therapy.
Another class of analogs, substituted piperidine (B6355638) derivatives, has been shown to target the μ-opioid receptor (MOR). nih.gov One such compound, 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one, was found to elicit its analgesic effects through its active metabolite, which is a potent MOR agonist. nih.gov
Furthermore, research into 1,3,4-thiadiazole (B1197879) derivatives bearing a 3-methoxyphenyl (B12655295) substituent has suggested a potential interaction with caspase 8, an initiator caspase in the extrinsic apoptotic pathway. nih.gov In silico studies support this, indicating that caspase 8 is a likely target. nih.gov Other analogs, such as those derived from combretastatin (B1194345), are designed to interact with tubulin, a critical component of the cytoskeleton. nih.gov These combretastatin analogs bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics. nih.gov
| Analog Class | Molecular Target | Therapeutic Area |
| Pyrazolo[3,4-d]pyrimidinone derivative | CDK1, CDK2 ekb.eg | Oncology ekb.eg |
| Piperidine derivative | μ-opioid receptor (MOR) nih.gov | Pain Management nih.gov |
| 1,3,4-Thiadiazole derivative | Caspase 8 (putative) nih.gov | Oncology nih.gov |
| Combretastatin analog | β-tubulin nih.gov | Oncology nih.gov |
Insights into Modulation of Key Biochemical Pathways
The interaction of these analogs with their molecular targets leads to the modulation of significant biochemical pathways.
The pyrazolo[3,4-d]pyrimidinone analog's inhibition of CDK1 and CDK2 directly interferes with the cell cycle progression pathway. ekb.eg By blocking the activity of these kinases, the compound can halt the cell cycle, preventing cell proliferation. ekb.eg The inhibitory activity of this analog was found to be more potent than the reference drug roscovitine, with IC50 values of 0.385 µM against CDK1 and 0.58 µM against CDK2. ekb.eg
The piperidine-based analog activates the μ-opioid receptor pathway, which is a cornerstone of pain management. nih.gov Activation of MOR by the compound's metabolite initiates a signaling cascade that ultimately results in an analgesic effect. nih.gov
Combretastatin analogs containing the 3-methoxyphenyl group modulate the pathway of microtubule dynamics. nih.gov By inhibiting β-tubulin polymerization, they disrupt the formation of the mitotic spindle, which is essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov
For the 1,3,4-thiadiazole analogs, the proposed interaction with caspase 8 suggests a modulation of the extrinsic apoptosis pathway. nih.gov Activation of this pathway would lead to a cascade of further caspase activation, culminating in programmed cell death. nih.gov
| Analog | Biochemical Pathway Modulated | Effect | IC50 Values |
| Pyrazolo[3,4-d]pyrimidinone derivative | Cell Cycle Progression (via CDK1/2) ekb.eg | Inhibition | CDK1: 0.385 µM, CDK2: 0.58 µM ekb.eg |
| Piperidine derivative | Opioid Signaling (via MOR) nih.gov | Activation | Not specified in abstracts |
| Combretastatin analog | Microtubule Polymerization nih.gov | Inhibition | Not specified in abstracts |
| 1,3,4-Thiadiazole derivative | Extrinsic Apoptosis (via Caspase 8) nih.gov | Activation (putative) | Not specified in abstracts |
Cellular Responses to this compound (e.g., protein expression, signaling cascade modulation)
The modulation of biochemical pathways by these analogs translates into observable cellular responses, particularly in the context of cancer cell lines.
The CDK-inhibiting pyrazolo[3,4-d]pyrimidinone derivative demonstrated significant anti-cancer effects, including the complete growth inhibition of the RXF-393 renal cancer cell line and 91.04% growth inhibition in non-small cell lung cancer (HOP-92) cells. ekb.eg It also showed growth inhibition of over 50% against several other cancer cell lines, including ovarian, renal, and breast cancer lines. ekb.eg Notably, this compound was found to be less toxic to normal human lung fibroblast cells (WI-38) compared to the broad-spectrum protein kinase inhibitor staurosporine, suggesting a degree of selectivity for cancer cells. ekb.eg
For the 1,3,4-thiadiazole analogs, biological investigations revealed that they could decrease DNA biosynthesis in breast cancer cells. nih.gov The most active compound in this series reduced DNA biosynthesis to 70% in MCF-7 breast cancer cells at a concentration of 100 µM. nih.gov
The triazinone-linked combretastatin analogs exhibited potent cytotoxic activity against MDA-MB-231 breast cancer cells, with activity observed in the sub-micromolar concentration range. nih.gov This cytotoxicity is a direct cellular consequence of the inhibition of tubulin polymerization. nih.gov
| Analog | Cell Line(s) | Cellular Response |
| Pyrazolo[3,4-d]pyrimidinone derivative | RXF-393 (Renal), HOP-92 (Lung), NCI/ADR-RES (Ovarian) | Complete growth inhibition (RXF-393), 91.04% growth inhibition (HOP-92), >50% growth inhibition in others ekb.eg |
| 1,3,4-Thiadiazole derivative | MCF-7 (Breast) | 30% decrease in DNA biosynthesis at 100 µM nih.gov |
| Triazinone-linked combretastatin analog | MDA-MB-231 (Breast) | Potent cytotoxic activity nih.gov |
Structure-Based Mechanistic Hypotheses
Molecular modeling and structural analysis have provided hypotheses for the mechanisms of action of these analogs at the atomic level.
For the pyrazolo[3,4-d]pyrimidinone analog targeting CDK2, molecular modeling studies indicated that its binding is primarily driven by hydrophobic interactions within the kinase's active site. ekb.eg It was shown to form stable contacts with residues such as ILE-10, VAL-18, VAL-64, PHE-80 (via π-π stacking), LEU-134, and ALA-144. ekb.eg Additionally, the model predicted three stable hydrogen bonds with the main chain of ILE-10 and the side chains of ASP-86 and GLN-131, anchoring the compound in the binding pocket. ekb.eg
In the case of the 1,3,4-thiadiazole analogs, in silico studies visualized the binding mode within caspase 8. nih.gov It was observed that the 3-methoxy group of one analog could form a strong, short hydrogen bond with the residue Arg260 (1.82 Å). nih.gov The 1,3,4-thiadiazole core itself was noted to form a hydrogen bond with Arg413 (1.93 Å). nih.gov These specific interactions are hypothesized to be key to its pro-apoptotic mechanism.
The analgesic piperidine analog's mechanism was also explored using molecular dynamics simulations to propose how its active metabolite activates the μ-opioid receptor. nih.gov
Computational and Theoretical Studies of N 3 Methoxyphenyl 4 Phenylbutanamide
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Prediction of Ligand-Protein Binding Modes with Identified Biological Targets (e.g., HDAC, MAO-B, ABAT, EGFR)
There are no specific studies detailing the predicted binding modes of N-(3-methoxyphenyl)-4-phenylbutanamide with HDAC, MAO-B, ABAT, or EGFR in the available scientific literature. Such an investigation would typically involve docking the compound into the active sites of these proteins to identify potential key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with specific amino acid residues.
Estimation of Binding Affinities and Interaction Energies
No data from molecular docking studies estimating the binding affinities (often reported as docking scores in kcal/mol) or interaction energies for this compound with HDAC, MAO-B, ABAT, or EGFR could be located. This information is crucial for ranking potential inhibitors and understanding the strength of the ligand-receptor interaction.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. They are used to assess the stability of a ligand-protein complex and to refine the understanding of the binding interactions.
Analysis of Ligand-Receptor Complex Stability and Conformational Dynamics
There are no published MD simulation studies for this compound complexed with HDAC, MAO-B, ABAT, or EGFR. Such analyses would typically involve calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex and the flexibility of the protein structure upon ligand binding.
Characterization of Key Residue Interactions within Active Sites
Without MD simulation data, a dynamic characterization of the key amino acid residue interactions between this compound and its potential targets is not possible. This type of analysis would identify the most persistent and critical interactions that maintain the stability of the binding throughout the simulation.
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, charge distribution, and reactivity.
No specific quantum chemical calculation studies for this compound were found in the public domain. Such research could determine properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and optimized molecular geometry, which are valuable for understanding the compound's intrinsic chemical behavior.
Density Functional Theory (DFT) Analysis of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can elucidate the distribution of electrons and identify regions susceptible to chemical reactions. Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. The LUMO, conversely, represents the ability to accept electrons, indicating electrophilic character. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net For this compound, the oxygen atoms of the methoxy (B1213986) and amide carbonyl groups are expected to be electron-rich regions (colored red or yellow in an MEP map), making them potential sites for electrophilic attack or hydrogen bonding. The hydrogen atom of the amide group would be an electron-poor region (colored blue), indicating a potential hydrogen bond donor site. mdpi.com
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), can also be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors provide a deeper understanding of the molecule's stability and reactivity profile. nih.govmdpi.com
Illustrative DFT-Calculated Electronic Properties
This table presents hypothetical values typical for a molecule like this compound, as would be determined by DFT calculations.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and kinetic stability |
| Electronegativity (χ) | 3.85 eV | Measures the power to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Describes resistance to change in electron distribution |
| Chemical Softness (S) | 0.38 eV⁻¹ | Reciprocal of hardness, indicates higher reactivity |
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds. The flexible four-carbon chain and the rotatable bonds connected to the phenyl rings and the amide group allow the molecule to adopt numerous conformations.
Theoretical methods, particularly DFT, can be used to explore the potential energy surface of the molecule. This involves systematically rotating key bonds and calculating the energy of each resulting conformation. The goal is to identify low-energy, stable conformers, as these are the most likely to exist and interact with biological targets. For instance, studies on similar structures have shown that distinct energy minima correspond to specific orientations of the ring systems. nih.gov
The results of a conformational analysis are often visualized as an energy landscape, a plot of potential energy versus the rotational angles (dihedral angles) of the bonds. The valleys in this landscape represent stable conformers (energy minima), while the peaks represent transition states between them (energy maxima). Understanding the relative energies of these conformers and the energy barriers to their interconversion is critical for predicting the molecule's bioactive conformation.
Illustrative Conformational Energy Analysis
This table provides a hypothetical comparison of relative energies for different conformers of this compound.
| Conformer | Key Dihedral Angle(s) (Illustrative) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | C-C-C-C = 180° (anti) | 0.00 | 75.5 |
| 2 | C-C-C-C = 60° (gauche) | 0.85 | 15.1 |
| 3 | C-C-N-C = 0° (syn-periplanar) | 2.50 | 1.2 |
| 4 | C-C-N-C = 180° (anti-periplanar) | 0.20 | 8.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com
Development of Predictive Models for Biological Activity based on Molecular Descriptors
The foundation of QSAR modeling is the calculation of molecular descriptors for a set of structurally related compounds with known biological activities. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. For a series of analogs of this compound, these descriptors would be calculated for each molecule.
Commonly used molecular descriptors include:
Topological descriptors: Based on the 2D representation of the molecule (e.g., molecular weight, branching indices).
Geometrical descriptors (3D): Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).
Hydrophobic descriptors: Related to the molecule's partitioning between water and an organic solvent (e.g., LogP).
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest (RF) and Support Vector Machines (SVM) are used to build a mathematical model that correlates the descriptors with the observed biological activity. mdpi.comnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net
Illustrative Molecular Descriptors for QSAR Modeling
| Descriptor Type | Descriptor Name | Illustrative Value for this compound | Description |
|---|---|---|---|
| Topological | Molecular Weight | 269.34 g/mol | Mass of one mole of the substance. |
| Hydrophobic | LogP | 3.2 | Measure of lipophilicity. |
| Electronic | Dipole Moment | 2.5 D | Measure of molecular polarity. |
| Geometrical | Polar Surface Area (PSA) | 49.3 Ų | Sum of surfaces of polar atoms. |
| Hydrogen Bonding | H-Bond Donors | 1 | Number of hydrogen bond donors. |
| Hydrogen Bonding | H-Bond Acceptors | 3 | Number of hydrogen bond acceptors. |
Identification of Crucial Structural Features for Potency and Selectivity
Beyond predicting activity, a significant advantage of QSAR is its ability to provide insight into the structural features that are critical for a molecule's potency and selectivity. By analyzing the contribution of each descriptor to the QSAR model, researchers can identify which properties are most influential. For example, a 3D-QSAR model might generate a visual map showing regions where bulky groups, positive charges, or hydrogen bond donors would increase or decrease activity. researchgate.net
For this compound and its analogs, a QSAR study could reveal:
The optimal length and flexibility of the alkyl chain connecting the two phenyl rings.
The importance of the methoxy group's position (meta) on the phenyl ring and whether other substituents might be more favorable.
The role of the amide linkage as a hydrogen bond donor and acceptor.
This information is invaluable for medicinal chemists, as it provides a rational basis for designing new molecules with improved biological profiles, guiding the optimization of lead compounds into potential drug candidates. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
Future Research Directions and Unexplored Avenues for N 3 Methoxyphenyl 4 Phenylbutanamide
Identification of Novel and Unconventional Molecular Targets
There is currently no available research that identifies novel or unconventional molecular targets for N-(3-methoxyphenyl)-4-phenylbutanamide . While computational methods and experimental screening are common strategies for target identification, their application to this specific compound has not been documented in the reviewed literature.
Application in Advanced In Vitro Biological Systems (e.g., Organoid Models, 3D Cell Cultures)
There is no evidence of This compound being utilized in advanced in vitro systems like organoid models or 3D cell cultures. thermofisher.com These models offer a more physiologically relevant environment for studying disease and drug responses compared to traditional 2D cell cultures, but their application to this compound has not been reported. thermofisher.comnih.govnih.gov The development of 3D culture systems is a significant advancement for creating more accurate physiopathological models. nih.gov
Integration with High-Throughput Screening for Broader Target Discovery
No high-throughput screening (HTS) campaigns incorporating This compound for the purpose of broader target discovery have been documented. nih.gov HTS is a powerful method for rapidly assessing the interaction of a compound with a large number of biological targets, but this approach has not been applied to the specified molecule according to available data. nih.goveurofinsdiscovery.com
Structural Biology Investigations (e.g., X-ray Crystallography or Cryo-EM of Ligand-Protein Complexes)
There are no published structural biology studies, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), that have determined the three-dimensional structure of This compound bound to a protein target. mdpi.com Such investigations are fundamental for understanding the molecular basis of a compound's activity and for guiding further drug development. nih.gov
Q & A
Q. What are the established synthetic routes for N-(3-methoxyphenyl)-4-phenylbutanamide, and how can reaction conditions be optimized?
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging aryl boronic acids and palladium catalysts. For example, analogous structures (e.g., biphenylcarboxamides) were synthesized using 4-bromo-N-(3-methoxyphenyl)-N-methylbenzamide with substituted boronic acids under conditions involving cesium carbonate and tetrakis(triphenylphosphine)palladium . Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (80–100°C), and solvent systems (toluene/ethanol mixtures). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by ¹H/¹³C NMR and mass spectrometry (e.g., ESI-MS) are critical .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Purity is assessed using HPLC (C18 columns, acetonitrile/water mobile phases) and melting point analysis (e.g., compounds in show sharp melting points like 125–127°C). Structural confirmation employs NMR spectroscopy to verify methoxy (–OCH₃) and phenyl proton environments (δ 3.8–4.0 ppm for methoxy; aromatic protons at δ 6.5–7.5 ppm) . FT-IR can confirm amide C=O stretches (~1650–1680 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
Store as a crystalline solid at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation. Stability data for related amides (e.g., ≥5 years at –20°C) suggest similar protocols .
Advanced Research Questions
Q. How can this compound derivatives be designed to study structure-activity relationships (SAR) for TRPV1 receptor modulation?
highlights analogs like N-(3-methoxyphenyl)-4-trifluoromethylcinnamide as TRPV1 antagonists (IC₅₀ ~18 nM). SAR studies should focus on:
- Substituent effects : Introduce electron-withdrawing groups (e.g., –CF₃, –Cl) on the phenyl ring to enhance binding affinity.
- Radiolabeling : Use carbon-11 isotopes for autoradiography to map receptor distribution in vitro .
- Pharmacophore modeling : Compare with high-affinity ligands (e.g., 4-chlorocinnamide derivatives) to identify critical hydrogen-bonding and hydrophobic interactions .
Q. What analytical strategies resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies may arise from stereochemistry or impurities. Address this via:
- Chiral HPLC to separate enantiomers (e.g., trans-4-phenyl-3-butene-2-one in ).
- Metabolic stability assays (e.g., liver microsomes) to rule out rapid degradation .
- X-ray crystallography (e.g., ’s sulfonamide structures) to confirm 3D conformation and intermolecular interactions .
Q. How can computational methods predict the pharmacokinetic profile of this compound derivatives?
Use molecular docking (AutoDock, Schrödinger) to simulate binding to TRPV1 or cytochrome P450 enzymes. QSAR models can correlate logP values (e.g., from PubChem data ) with bioavailability. For trifluoromethyl analogs, increased lipophilicity (logP ~3.5) may enhance blood-brain barrier penetration but reduce aqueous solubility .
Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?
- Kinase inhibition profiling : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ assays.
- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7, HeLa) via MTT or CellTiter-Glo®.
- Selectivity screening : Compare with off-target receptors (e.g., GPCRs) using radioligand displacement (e.g., ³H-labeled antagonists) .
Methodological Notes
- Contradictions in Synthesis Yields : Lower yields in cross-coupling reactions (e.g., 50–70% in ) may stem from steric hindrance. Mitigate via microwave-assisted synthesis or bulky phosphine ligands (e.g., SPhos) .
- Data Validation : Cross-reference NMR with HSQC/HMBC for ambiguous signals. For trace impurities, LC-MS/MS provides superior sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
